molecular formula C13H22Cl2N4O2 B12310898 rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans

rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans

Cat. No.: B12310898
M. Wt: 337.2 g/mol
InChI Key: BKOVSAGCCCSUNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a pyrrolidine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans typically involves multiple steps, including the formation of the imidazole ring, the pyrrolidine ring, and the morpholine ring. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the production of by-products and waste.

Chemical Reactions Analysis

Types of Reactions

rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can be reduced to form different reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazole and pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the pyrrolidine ring may produce different pyrrolidine derivatives.

Scientific Research Applications

rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with metal ions and enzymes, while the pyrrolidine and morpholine rings can modulate the compound’s overall biological activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with a wide range of molecular targets and exhibit diverse biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C13H22Cl2N4O2

Molecular Weight

337.2 g/mol

IUPAC Name

[4-(1-methylimidazol-4-yl)pyrrolidin-3-yl]-morpholin-4-ylmethanone;dihydrochloride

InChI

InChI=1S/C13H20N4O2.2ClH/c1-16-8-12(15-9-16)10-6-14-7-11(10)13(18)17-2-4-19-5-3-17;;/h8-11,14H,2-7H2,1H3;2*1H

InChI Key

BKOVSAGCCCSUNM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)C2CNCC2C(=O)N3CCOCC3.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.